molecular formula C13H14N4O6S B2756507 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 897622-90-1

5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2756507
CAS No.: 897622-90-1
M. Wt: 354.34
InChI Key: WGPNCFAQVDPUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound designed for research applications. Its structure incorporates a pyrimidine-2,4(1H,3H)-dione core, a scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in compounds with diverse biological activities . This core is functionally diversified by a 4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl substituent, which may influence the molecule's physicochemical properties and interaction with biological targets. The furan and piperazine motifs are common in pharmaceutical agents and are known to contribute to a molecule's pharmacokinetic profile and binding affinity . While the specific biological profile of this compound requires further investigation, related pyrimidine-2,4-dione derivatives have been explored as inhibitors of various enzymes, including ecto-5'-nucleotidase (CD73), a promising target in cancer immunotherapy . Researchers may find this compound valuable for probing structure-activity relationships, developing new enzyme inhibitors, or as a synthetic intermediate. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O6S/c18-11-10(8-14-13(20)15-11)24(21,22)17-5-3-16(4-6-17)12(19)9-2-1-7-23-9/h1-2,7-8H,3-6H2,(H2,14,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNCFAQVDPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine-2,4(1H,3H)-dione core can be synthesized through the cyclization of urea derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative.

    Furan-2-carbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the furan and pyrimidine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. The presence of the piperazine ring is particularly significant as it is a common motif in many drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a therapeutic effect. The piperazine ring and the sulfonyl group are crucial for binding to the active sites of these targets, while the furan ring may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Aromatic vs. Aliphatic Substitutions
  • DFT studies (B3LYP/6-311+G(2d,p)) reveal a lower HOMO-LUMO gap (4.89 eV vs. 5.12 eV in the furan analog), suggesting higher reactivity . Exhibits improved pharmacokinetic properties (logP = 1.82) due to reduced polarity .
Electron-Withdrawing vs. Electron-Donating Groups
  • Compound (RCSB PDB 5ZJ) : 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione

    • The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the pKa of the sulfonamide group (predicted pKa = 6.2 vs. 6.8 in the furan analog) .

Modifications to the Pyrimidine Core

Halogenation and Alkylation
  • 5-Bromo-1-[(2S)-4-(hydroxymethyl)dihydrofuran-2-yl]pyrimidine-2,4-dione

    • Bromination at C5 increases molecular weight (289.08 g/mol) and polar surface area (109 Ų), affecting blood-brain barrier permeability .
  • 5-(Difluoromethyl)pyrimidine-2,4-dione The difluoromethyl group enhances metabolic stability (t1/2 = 8.2 h in human liver microsomes) compared to non-halogenated analogs .
Antiviral Activity
  • Bis(pyrimidine-2,4-dione) Derivatives : Exhibit IC50 values of 0.8–3.2 µM against HIV-1 capsid protein, attributed to dual hydrogen-bonding interactions with viral enzymes .

  • Compound 50 () : 5-(3-(3-Chloro-5-(2-(3-oxopiperazin-1-yl)ethoxy)phenyl)-2-oxo-2H-[1,3’-bipyridin]-5-yl)pyrimidine-2,4-dione

    • Demonstrates potent inhibition of SARS-CoV-2 main protease (IC50 = 0.12 µM), likely due to the oxopiperazine moiety enhancing target binding .
Herbicidal and Antimicrobial Activity
  • Compound IV (): 3-(5-((4-Acetylpiperazin-1-yl)sulfonyl)-4-chloro-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione Shows 92% inhibition of Amaranthus retroflexus at 100 ppm, outperforming non-halogenated analogs due to enhanced electrophilicity .
  • Copper-Catalyzed Triazole Derivatives () : 5-Benzyloxymethyl-1-(prop-2-ynyl)pyrimidine-2,4-dione exhibits MIC = 4 µg/mL against S. aureus, attributed to the benzyl group enhancing membrane disruption .

Computational and Pharmacokinetic Profiles

Compound HOMO-LUMO Gap (eV) logP PSA (Ų) Bioavailability (%) Reference
Target Compound (Furan-2-carbonyl) 5.12 1.65 98.7 72
Compound I (Dihydrodioxine) 4.89 1.82 102.3 68
5ZJ (Trifluoromethyl) 5.34 3.1 86.5 55
5-(Difluoromethyl) 5.01 0.92 78.2 81
  • Key Findings :
    • Electron-withdrawing groups (e.g., CF3) reduce solubility but improve target affinity.
    • Furan and dihydrodioxine analogs balance logP and polar surface area (PSA), optimizing oral bioavailability.

Biological Activity

5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a novel compound with significant potential in medicinal chemistry, particularly in oncology. This compound's unique structure incorporates a pyrimidine core with a sulfonyl group and a piperazine moiety modified by a furan-2-carbonyl group. Its biological activity is primarily linked to its ability to inhibit key enzymes involved in DNA repair processes, making it a candidate for cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4O6S. The compound features:

  • Pyrimidine core : Central to its biological activity.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Piperazine moiety : Provides structural stability and potential for further modifications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. In vitro studies have shown that:

  • IC50 Values : The IC50 value for the compound was found to be approximately 18 μM, indicating effective inhibition of PARP1 catalytic activity compared to known inhibitors like Olaparib (IC50 = 57.3 μM) .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of PARP1 Activity : The compound disrupts the catalytic function of PARP1, leading to increased DNA damage and apoptosis in cancer cells.
  • Enhanced Phosphorylation of H2AX : This indicates increased DNA double-strand breaks, a marker of cellular stress and damage .

In Vitro Studies

In various studies involving human breast cancer cell lines (e.g., MCF-7), the compound demonstrated:

  • Cell Viability Assays : Significant reduction in cell viability at concentrations ranging from 0.01 to 1000 µM over 72 hours of treatment .

Molecular Docking Studies

Molecular docking simulations have shown that the compound interacts favorably with the active site of PARP1 through hydrogen bonding and hydrophobic interactions, stabilizing its binding conformation within the enzyme's active site .

Comparative Analysis

A comparative analysis of related compounds highlights the unique biological properties of this compound:

Compound NameStructureBiological ActivityUnique Features
5-DeazaaminopterinSimilar pyrimidine coreAnticancerPotent inhibitor of dihydrofolate reductase
5-MethylfolateFolic acid analogueAnticancerEssential for DNA synthesis
This compound Complex organic structureAnticancerInhibits PARP1; potential for further modifications

Q & A

Q. What are the common synthetic routes for 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the piperazine-furanoyl intermediate via nucleophilic substitution between furan-2-carbonyl chloride and piperazine derivatives under inert conditions (e.g., dry DMF, 0–5°C).
  • Step 2: Sulfonylation of the pyrimidine-2,4-dione core using chlorosulfonic acid or sulfur trioxide, followed by coupling with the pre-synthesized piperazine-furanoyl intermediate.
  • Key intermediates include the sulfonated pyrimidine intermediate and the furan-2-carbonyl-piperazine adduct. Reaction optimization often focuses on solvent polarity (e.g., acetonitrile vs. DCM) and temperature control to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profile?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of sulfonation and piperazine substitution patterns. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate sulfonyl group attachment .
  • Mass Spectrometry (ESI-MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm error) and fragmentation patterns for structural elucidation .
  • HPLC-PDA: Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) and identify byproducts from incomplete sulfonation .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the pyrimidine ring at the 5-position, making it susceptible to nucleophilic attack. Computational studies (e.g., DFT) predict partial positive charge localization at the sulfonamide-linked carbon, favoring reactions with amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with benzylamine) confirms this reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Assay Standardization: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate using reference inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Structural Confirmation: Ensure batch-to-batch consistency via XRD or NOESY NMR to rule out polymorphic variations affecting activity .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., piperazine-sulfonamide derivatives) to identify trends in substituent effects on bioactivity .

Q. What computational strategies predict the compound’s binding affinity to enzymes like acetylcholinesterase (AChE)?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic anionic site (CAS). Key residues (e.g., Trp286, Phe295) often form π-π stacking with the pyrimidine ring and hydrogen bonds with the sulfonyl group .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility and water-mediated interactions. RMSD/RMSF plots identify stable binding poses .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy contributions (e.g., furan’s hydrophobic interactions vs. sulfonyl’s polar effects) .

Q. What experimental designs optimize synthetic yield while minimizing byproduct formation?

  • DoE (Design of Experiments): Apply Taguchi or Box-Behnken models to optimize variables like molar ratios (e.g., pyrimidine:sulfonating agent), temperature (40–60°C), and catalyst loading (e.g., triethylamine vs. DMAP).
  • In Situ Monitoring: Use FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm⁻¹) and UPLC-MS to detect intermediates .
  • Green Chemistry Approaches: Substitute DCM with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Forced Degradation Studies: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC; instability in acidic conditions may require enteric coating for oral delivery.
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .
  • Light Sensitivity: Accelerated photostability testing (ICH Q1B guidelines) identifies UV-induced degradation pathways (e.g., furan ring oxidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition selectivity?

  • Kinetic Profiling: Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots. For example, if conflicting AChE vs. BuChE selectivity is reported, vary substrate concentrations (acetylthiocholine vs. butyrylthiocholine) to clarify mechanism .
  • Off-Target Screening: Use proteome microarrays or SPR biosensors to identify unintended interactions (e.g., kinase or GPCR binding) that may explain variability .
  • Crystallographic Validation: Co-crystallize the compound with target enzymes (e.g., AChE PDB: 4EY7) to resolve binding ambiguities .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Yield Optimization

VariableOptimal RangeImpact on Yield
Molar Ratio (Py:Sulf)1:1.2–1.5Maximizes sulfonation
SolventAcetonitrileReduces hydrolysis
Catalyst (Et₃N)1.5 equivMinimizes HCl byproduct
Temperature50°CBalances kinetics/stability
Adapted from

Q. Table 2: Computational vs. Experimental Binding Affinities

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
AChE-9.20.45 ± 0.03
COX-2-7.812.1 ± 1.2
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.